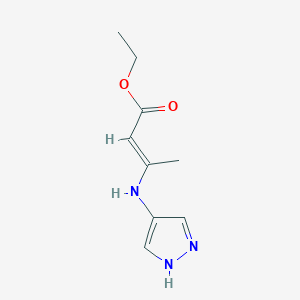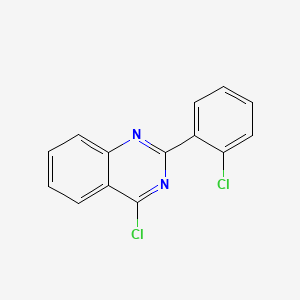
4-Bromo-2-phenylquinazoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromo-2-phenylquinazoline involves various methods. Griess et al. first synthesized a quinazoline derivative through a condensation reaction in 1869. Additionally, Gabriel and Colman studied several quinazoline derivatives and their physical and chemical properties in 1903 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Highly functionalized 4-bromo-1,2-dihydroisoquinolines, which are closely related to 4-Bromo-2-phenylquinazoline, have been synthesized from readily available precursors using a rhodium catalyst. This process involves the formation of a bromonium ylide as a key intermediate, suggesting a potential application in organic synthesis and catalytic processes (He et al., 2016).
Antiviral Activity
2-Phenylquinazoline derivatives have shown distinct antiviral activity against Herpes simplex and vaccinia viruses. This implies that 4-Bromo-2-phenylquinazoline could have potential applications in the development of antiviral agents, particularly against these viruses (Selvam et al., 2010).
Cardiac Fibrosis Treatment
Research on 4-phenylquinazoline-based compounds, related to 4-Bromo-2-phenylquinazoline, has identified their potential as inhibitors for cardiac fibrosis. These inhibitors target the BRD4 protein and have shown effectiveness in alleviating fibroblast activation and cardiac fibrosis in vitro and in vivo (He et al., 2021).
Pharmacological Properties
Studies on 6-bromoquinazolinone derivatives, which share structural similarities with 4-Bromo-2-phenylquinazoline, have revealed a range of pharmacological activities such as anti-inflammatory, analgesic, and antibacterial properties. This suggests that 4-Bromo-2-phenylquinazoline could also possess similar pharmacological potential (Rajveer et al., 2010).
BCRP Inhibition
4-Substituted-2-phenylquinazolines, closely related to 4-Bromo-2-phenylquinazoline, have been studied as inhibitors of the Breast Cancer Resistance Protein (BCRP). This suggests potential applications in cancer therapy, particularly in overcoming drug resistance in cancer cells (Juvale & Wiese, 2012).
Eigenschaften
IUPAC Name |
4-bromo-2-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSOXUSTFPINNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenylquinazoline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

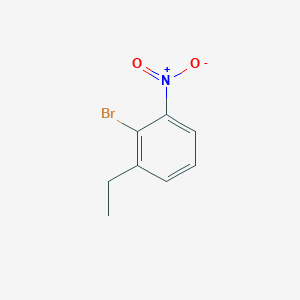
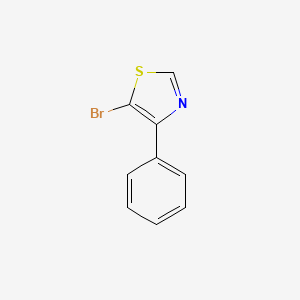

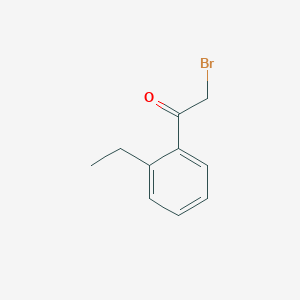
![N-[(1R,2R)-2-aMinocyclohexyl]-MethanesulfonaMide](/img/structure/B3273707.png)
